Oxabolone cipionate

Description

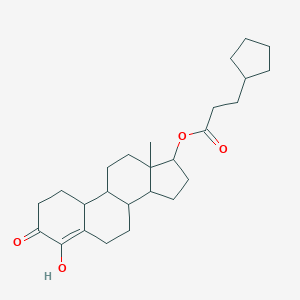

Structure

3D Structure

Properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-4-hydroxy-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-26-15-14-18-17-9-11-22(27)25(29)20(17)8-7-19(18)21(26)10-12-23(26)30-24(28)13-6-16-4-2-3-5-16/h16-19,21,23,29H,2-15H2,1H3/t17-,18-,19-,21+,23+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKDIUPVDIEHAH-KXLSUQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CCC35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CC[C@H]35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046879 | |

| Record name | Oxabolone cipioncate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-35-9 | |

| Record name | Oxabolone cipionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxabolone cipionate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxabolone cipionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxabolone cipioncate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxabolone cipionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXABOLONE CIPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXY50Q01N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Transformational Pathways of Oxabolone Cipionate

Established Synthetic Routes of Oxabolone (B1261904) Cipionate

The synthesis of oxabolone cipionate is generally achieved through a multi-step process that begins with a nandrolone-derived precursor. Key stages involve the introduction of a hydroxyl group at the C4 position, followed by esterification at the C17β position.

The initial step in creating this compound involves the oxidation of its precursor, nandrolone (B1676933) (19-nortestosterone), to produce 4-hydroxy-19-nortestosterone, the active compound also known as oxabolone. evitachem.com This transformation introduces a hydroxyl group at the C4 position of the steroid's A-ring. One described synthetic pathway starts with 19-demethyl-4-androstene-3-ketone-17-alcohol (nandrolone) and proceeds through an epoxidation step to form 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-alcohol. google.com This epoxide intermediate is then subjected to acidolysis to yield the 4-hydroxy structure. google.com Alternative syntheses for related 4-hydroxy steroids, such as 4-hydroxyestrone, have also been developed from steroid 4,5-epoxides. rsc.org

Following the formation of 4-hydroxy-19-nortestosterone, the next step is the esterification of the 17β-hydroxyl group with cypionic acid (3-cyclopentylpropionic acid). evitachem.com This reaction creates the cipionate ester, which enhances the molecule's lipophilicity and prolongs its action. ontosight.ai The process typically requires an acid catalyst and controlled temperature and time to ensure high yield and purity. evitachem.com

Several catalytic systems have been explored for steroid esterification. A Chinese patent describes an improved method using a dry hydrogen catalytic resin for the acidolysis step and pyridine (B92270) as a catalyst during the acylation with cyclopentyl propionyl chloride. google.com Other research into steroid alcohol esterification has identified ferric chloride (FeCl₃·6H₂O) as a versatile and efficient catalyst that performs well under azeotropic reflux conditions. organic-chemistry.orgthieme-connect.com Additionally, improved yields and purity for steroid esters have been achieved using a combination of carbodiimides, a 4-(tertiary amino)-pyridine, and a strong acid as condensing agents. google.com

| Catalyst/Reagent System | Application in Steroid Synthesis | Reference |

| Pyridine / Acid Catalyst | Esterification of 4-hydroxy-19-nortestosterone with cypionic acid. evitachem.comgoogle.com | evitachem.comgoogle.com |

| Ferric Chloride (FeCl₃·6H₂O) | General esterification of steroid alcohols with fatty acids. organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |

| Carbodiimides / 4-(tert-amino)-pyridine | High-purity synthesis of steroid carboxylic acid esters. google.com | google.com |

| DMAP / Dehydrant | Esterification of alcoholic hydroxyl steroid compounds. google.com | google.com |

Purification is a critical component of the manufacturing process. Common techniques employed in steroid synthesis include:

Crystallization: Repeated crystallization from appropriate solvents is a standard method for purifying abundant steroids. britannica.com

Chromatography: Various chromatographic techniques are crucial for both purification and analysis. britannica.com These include high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC). britannica.comresearchgate.net

Extraction: Liquid-liquid extraction is used to separate steroids from reaction mixtures or biological matrices based on their solubility. britannica.comgoogle.com Solid-phase extraction (SPE) is another valuable technique for sample purification. nih.gov

Adsorption/Desorption: These techniques are considered promising for the recovery and purification of steroids. nih.gov

Investigations into Chemical Reactions and Derivative Synthesis

Once administered, this compound undergoes enzymatic cleavage of the cipionate ester to release the active steroid, oxabolone. dshs-koeln.de The subsequent metabolism of oxabolone involves several key chemical reactions, primarily hydroxylation (oxidation) and reduction, leading to the formation of various derivatives. evitachem.comnih.gov

The metabolism of this compound begins with the hydrolysis of the ester bond to liberate oxabolone (4-hydroxy-19-nortestosterone). drugbank.comdshs-koeln.de The free oxabolone is then subject to further metabolic transformations. A primary pathway is the oxidation of the 17β-hydroxyl group. drugbank.comnih.gov This reaction yields 4-hydroxyestr-4-en-3,17-dione , which has been identified as the most abundant metabolite in metabolic studies. drugbank.comdshs-koeln.depharmaoffer.com Metabolic research using human liver microsomes and specialized mouse models has confirmed the formation of this oxidized metabolite. dshs-koeln.de

In addition to oxidation, reduction reactions also play a role in the metabolism of oxabolone. A key metabolic intermediate, 4-hydroxyestran-3,17-dione , is formed through the reduction of the double bond in the A-ring (C4-C5) of the steroid nucleus, combined with the oxidation of the 17-hydroxyl group. drugbank.comevitachem.comnih.govpharmaoffer.com Studies on the catalytic hydrogenation of structurally similar steroids, such as formestane, demonstrate that the reduction of the A-ring can lead to various isomers, providing insight into the potential complexity of these metabolic pathways. dshs-koeln.de

| Reaction Type | Precursor | Product | Description | Reference |

| Hydrolysis | This compound | Oxabolone | Cleavage of the C17β cypionate ester. dshs-koeln.de | dshs-koeln.de |

| Oxidation | Oxabolone | 4-Hydroxyestr-4-en-3,17-dione | Oxidation of the 17β-hydroxyl group. drugbank.comnih.govpharmaoffer.com | drugbank.comnih.govpharmaoffer.com |

| Reduction/Oxidation | Oxabolone | 4-Hydroxyestran-3,17-dione | Reduction of the A-ring double bond and oxidation of the 17β-hydroxyl group. drugbank.comnih.govpharmaoffer.com | drugbank.comnih.govpharmaoffer.com |

Substitution Reactions for Novel Derivative Generation

The molecular structure of this compound, featuring a hydroxyl group at the C4 position of the steroid's A-ring, presents a chemically active site for substitution reactions. evitachem.com This functional group allows for the synthesis of various derivatives, potentially altering the compound's physicochemical properties and biological activity. evitachem.com While extensive research into novel, biologically active derivatives of this compound is not widely published, the principles of steroid chemistry and analytical derivatization provide insight into potential synthetic pathways.

Substitution reactions primarily target the 4-hydroxyl group. These modifications are often employed in analytical chemistry to create derivatives with enhanced volatility and thermal stability for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net Common derivatization strategies that represent types of substitution reactions include:

Acylation: This process involves the introduction of an acyl group. For instance, in the analysis of related 19-nortestosterone compounds, acylation is achieved using reagents like heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov The reaction protects the hydroxyl group, improving chromatographic performance. nih.gov

Silylation: This is a prevalent technique for preparing steroid derivatives. nih.gov It involves replacing the hydrogen atom of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are commonly used. researchgate.net The resulting TMS-ether derivatives are more volatile and suitable for GC-MS analysis. researchgate.netdshs-koeln.de Research on various steroids demonstrates that reaction conditions, such as temperature and time, are optimized to ensure high derivatization yields. researchgate.net

These analytical derivatization methods illustrate the chemical feasibility of substitution at the 4-hydroxy position. Beyond analytical purposes, such reactions could theoretically be employed to generate novel compounds with unique properties, although specific examples for this compound remain largely in the realm of theoretical synthesis rather than documented application.

Hydrolytic Cleavage of the Ester Moiety: Acidic and Alkaline Conditions

This compound is an ester prodrug, meaning it is designed to be cleaved in the body to release the active steroid, oxabolone. drugbank.comwikipedia.org This cleavage is a hydrolysis reaction that targets the 17β-cypionate ester bond. This same reaction can be performed in a laboratory setting under either acidic or alkaline conditions, though the outcomes differ significantly.

Research investigating the cleavage of the ester has shown that the choice of hydrolytic conditions is critical for the recovery of the parent steroid, oxabolone. After overnight incubation of this compound with various reagents, the intact ester was no longer detectable, indicating complete hydrolysis under the tested conditions.

Acidic Hydrolysis: Under acidic conditions, the ester linkage is effectively cleaved, yielding high amounts of oxabolone. Studies have shown that using hydrochloric acid (HCl), particularly a 1 M solution in water or a 0.5 M solution in a water/methanol mixture (1:1), leads to the best results for recovering oxabolone. For this reason, acidic hydrolysis with HCl was selected for future experiments involving the cleavage of this ester.

Alkaline Hydrolysis: In contrast, alkaline hydrolysis has been found to be less efficient and can lead to the degradation of the target molecule. When using potassium hydroxide (B78521) (KOH) at 60°C, detectable, albeit very low, amounts of oxabolone were recovered. The quantity of oxabolone obtained was only about 1/20th of that recovered through acidic hydrolysis. When the temperature of the alkaline hydrolysis was increased to 80°C, almost no oxabolone was detected, suggesting significant decomposition of the steroid under these harsher conditions.

The following table summarizes the findings from experiments on the hydrolytic cleavage of the this compound ester.

| Hydrolysis Condition | Reagent | Temperature | Outcome on Oxabolone Recovery | Reference |

| Acidic | 1 M HCl in H₂O | 80°C | High yield of oxabolone | evitachem.com |

| Acidic | 0.5 M HCl in H₂O/MeOH (1:1) | 60°C | High yield of oxabolone | evitachem.com |

| Alkaline | 1 M KOH in H₂O | 60°C | Detectable, but low (~1/20 of acidic) | evitachem.com |

| Alkaline | 1 M KOH in H₂O/MeOH (1:1) | 60°C | Detectable, but low (~1/20 of acidic) | evitachem.com |

| Alkaline | 1 M KOH in H₂O or H₂O/EtOH | 80°C | Near complete decomposition; no oxabolone detected | evitachem.com |

These findings underscore the stability of the 4-hydroxy steroid structure to acidic conditions and its susceptibility to degradation under strong alkaline conditions, especially at elevated temperatures.

Metabolic Investigations and Biotransformation of Oxabolone Cipionate

Prodrug Activation and Ester Hydrolysis Mechanisms

Oxabolone (B1261904) cipionate is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to become pharmacologically active. drugbank.comnih.gov It is specifically the C17β cypionate ester of oxabolone. drugbank.comnih.gov The activation of this compound occurs through the hydrolysis of the ester bond, a common mechanism for steroidal prodrugs to enhance their lipophilicity and prolong their release and action. This hydrolysis cleaves the cypionate (cyclopentylpropanoate) group from the steroid's 17β-hydroxyl position, releasing the active steroid, oxabolone. drugbank.com

The hydrolysis of an ester can be catalyzed by either acid or base. In a physiological context, this reaction is facilitated by enzymes. The general mechanism for ester hydrolysis is a nucleophilic acyl substitution. libretexts.orggeeksforgeeks.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxide as the leaving group and forming a carboxylic acid, which is deprotonated in the basic environment. libretexts.orggeeksforgeeks.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. geeksforgeeks.orgquora.com

Enzymatic Conversion to Oxabolone

In the body, the conversion of oxabolone cipionate to oxabolone is not spontaneous but is catalyzed by enzymes, specifically esterases, which are abundant in the blood and various tissues, including the liver. drugbank.com These enzymes facilitate the hydrolysis reaction, efficiently cleaving the ester bond to release free oxabolone and cypionic acid. evitachem.com This enzymatic action ensures the controlled release of the active steroid into circulation, which then becomes available to interact with target tissues and undergo further metabolism. drugbank.comevitachem.com

Phase I Metabolic Pathways

Following its activation, oxabolone undergoes extensive Phase I metabolism, which involves chemical modifications that introduce or expose functional groups on the steroid molecule. researchgate.netresearchgate.net These reactions, primarily oxidations and reductions, aim to increase the water solubility of the compound to facilitate its eventual excretion. researchgate.net Human metabolism studies, utilizing techniques like gas chromatography-mass spectrometry (GC-MS), have identified several metabolites of oxabolone. researchgate.net

Oxidative Transformations (e.g., 17-Hydroxyl Oxidation to M2)

A primary oxidative pathway for oxabolone involves the oxidation of its 17β-hydroxyl group. This transformation converts the hydroxyl group into a ketone, resulting in the formation of the metabolite known as M2, or 4-Hydroxyestr-4-en-3,17-dione. drugbank.comnih.gov This metabolite has been identified as the most abundant metabolite of oxabolone found in urine, indicating that this is a major metabolic route. drugbank.comnih.gov

Reductive Transformations (e.g., A-Ring Double Bond Reduction to M1)

In addition to oxidation, oxabolone is subject to reductive metabolic processes. A significant reductive pathway involves the reduction of the double bond in the A-ring of the steroid nucleus. This reaction, coupled with the oxidation of the 17-hydroxyl group, leads to the formation of the metabolite M1, identified as 4-Hydroxyestran-3,17-dione. drugbank.comnih.govevitachem.com

Isomeric Metabolite Profiling (e.g., Dihydroxyestran-17-one Isomers)

Further metabolism of oxabolone leads to the creation of several isomeric compounds. Research has identified three specific dihydroxyestran-17-one isomers as metabolites. drugbank.comnih.gov These isomers are:

3α,4-dihydroxy-5α-estran-17-one

3α,4-dihydroxy-5β-estran-17-one

3β,4-dihydroxy-5α-estran-17-one

The formation of these isomers involves the reduction of the 3-keto group and the A-ring double bond, resulting in different stereochemical configurations (α or β) at positions 3 and 5.

Hepatic Biotransformation Processes

The liver is the principal site for the biotransformation of steroids like oxabolone. Hepatic enzymes, including cytochrome P450 oxidoreductases, are responsible for catalyzing the various Phase I oxidative and reductive reactions described. researchgate.netresearchgate.net After these initial modifications, the resulting metabolites can undergo Phase II metabolism, where they are conjugated with molecules like glucuronic acid to further increase their water solubility before being excreted via the urine. researchgate.net Studies have shown that both the unchanged form of oxabolone and its various metabolites can be detected in urine for up to a week following administration. drugbank.comresearchgate.net

Table 1: Key Metabolic Reactions of this compound

| Reaction Type | Parent Compound | Key Transformation | Resulting Metabolite(s) |

| Prodrug Activation | This compound | Enzymatic Ester Hydrolysis | Oxabolone |

| Oxidation | Oxabolone | 17β-hydroxyl oxidation | M2 (4-Hydroxyestr-4-en-3,17-dione) |

| Reduction/Oxidation | Oxabolone | A-ring double bond reduction & 17β-hydroxyl oxidation | M1 (4-Hydroxyestran-3,17-dione) |

| Reduction | Oxabolone | A-ring reduction & 3-keto reduction | Dihydroxyestran-17-one Isomers |

Table 2: Major Identified Metabolites of Oxabolone

| Metabolite Name/Code | Chemical Name | Metabolic Pathway |

| M2 (Most Abundant) | 4-Hydroxyestr-4-en-3,17-dione | Oxidation |

| M1 | 4-Hydroxyestran-3,17-dione | Reduction & Oxidation |

| Isomer 1 | 3α,4-dihydroxy-5α-estran-17-one | Reduction |

| Isomer 2 | 3α,4-dihydroxy-5β-estran-17-one | Reduction |

| Isomer 3 | 3β,4-dihydroxy-5α-estran-17-one | Reduction |

Phase II Metabolic Pathways: Conjugation Mechanisms

Phase II metabolic reactions, or conjugation pathways, are crucial for the elimination of steroids and their Phase I metabolites. These reactions involve attaching endogenous polar molecules to the steroid structure, which increases their water solubility and facilitates their excretion, primarily through urine. nih.gov For anabolic androgenic steroids in general, the most common conjugation reactions are glucuronidation and sulfation, catalyzed by uridine (B1682114) diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govresearchgate.net

While specific studies detailing the precise glucuronide or sulfate (B86663) conjugates of oxabolone are not extensively documented in the available literature, the detection of its metabolites in urine is a definitive indicator that such Phase II processes occur. drugbank.compharmaoffer.compharmacompass.com Analytical procedures used in doping control often employ a hydrolysis step (e.g., using β-glucuronidase) to cleave these conjugates from the steroid metabolites before analysis, allowing for the detection of the core metabolite structure. researchgate.netresearchgate.net The metabolites of oxabolone are detectable in urine for up to a week after administration, underscoring the role of conjugation in their excretion profile. researchgate.netresearchgate.net

Molecular Mechanisms of Action and Receptor Binding Kinetics

Androgen Receptor (AR) Binding Dynamics of Oxabolone (B1261904)

The physiological effects of oxabolone are initiated by its binding to the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-inducible transcription factor. kjsm.orgpnas.org

Oxabolone, being a derivative of nandrolone (B1676933) (19-nortestosterone), is anticipated to exhibit a strong binding affinity for the androgen receptor in target tissues such as skeletal muscle and bone. drugbank.comkjsm.org Studies on nandrolone have demonstrated its potent interaction with the AR, which is a key determinant of its anabolic activity. houstonmethodist.org The binding of oxabolone to the AR in the cytoplasm of muscle and bone cells triggers a conformational change in the receptor. This change facilitates the dissociation of heat shock proteins and allows the ligand-receptor complex to translocate into the nucleus. nih.gov

In skeletal muscle, the AR is expressed in myocytes and satellite cells, and its activation is a primary driver of muscle hypertrophy. kjsm.org Similarly, bone cells, including osteoblasts, osteocytes, and osteoclasts, also express AR, indicating a direct role for androgens in the regulation of bone metabolism. pnas.orgnih.gov The interaction between oxabolone and the AR in these tissues is the foundational step for its anabolic effects.

| Tissue | Cell Types Expressing AR | Initial Ligand-Receptor Interaction Site | Key Outcome of Interaction |

|---|---|---|---|

| Skeletal Muscle | Myocytes, Satellite Cells | Cytoplasm | Initiation of muscle protein synthesis pathways |

| Bone | Osteoblasts, Osteocytes, Osteoclasts | Cytoplasm | Modulation of bone formation and resorption |

The androgen receptor is a classic example of a ligand-inducible transcription factor. paulogentil.com In its inactive state, the AR resides in the cytoplasm. The binding of an androgen, such as oxabolone, induces a conformational change that exposes a nuclear localization signal. This allows the AR-ligand complex to be imported into the nucleus. nih.gov Once in the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter or enhancer regions of target genes. nih.gov This binding event is a critical step in the initiation of gene transcription.

Structure-Activity Relationship (SAR) Studies on Androgen Receptor Ligands

The biological activity of anabolic-androgenic steroids like oxabolone is determined by their chemical structure and how it interacts with the androgen receptor. Structure-activity relationship (SAR) studies explore how specific modifications to the steroid molecule affect its binding affinity and functional activity.

Importance of Steroidal Ring Modifications (e.g., 3-keto group, 17β-hydroxyl)

The foundational structure for steroidal androgens is the four-ring system of testosterone (B1683101). uomustansiriyah.edu.iq Several modifications to this structure have been shown to be critical for activity.

17β-Hydroxyl Group : This group is essential for the ligand-receptor interaction and androgenic activity. nih.gov Its presence is a key feature for effective binding to the androgen receptor.

3-Keto Group : The presence of a ketone group at the C3 position generally enhances the androgenic activity of the steroid. nih.gov

Removal of the 19-Methyl Group : Oxabolone is a derivative of nandrolone (19-nortestosterone), which means it lacks the methyl group at the C19 position. wikipedia.orgwikipedia.org This modification is known to favorably alter the ratio of anabolic to androgenic activity, generally increasing the anabolic effect while decreasing the androgenic effect. nih.govwikipedia.org

4-Hydroxy Group : Oxabolone is specifically 4-hydroxy-19-nortestosterone. wikipedia.org The introduction of a hydroxyl group at the C4 position is a defining structural feature that modifies its properties relative to its parent compound, nandrolone.

| Structural Modification | Effect on Activity |

|---|---|

| 17β-Hydroxyl Group | Essential for androgen receptor binding and activity. nih.gov |

| 3-Keto Group | Enhances androgenic activity. nih.gov |

| Removal of 19-Methyl Group | Increases the anabolic-to-androgenic ratio. nih.govwikipedia.org |

| 17α-Alkylation | Improves oral bioavailability but can confer hepatotoxicity. nih.govwikipedia.org |

Impact of Esterification on Lipophilicity and Pharmacodynamic Profile

Oxabolone cipionate is a prodrug of the active hormone oxabolone. drugbank.com A prodrug is an inactive or less active compound that is metabolized into its active form within the body.

The key modification in this compound is the attachment of a cypionate (cyclopentylpropionate) ester to the 17β-hydroxyl group. wikipedia.org This process, known as esterification, has a profound impact on the compound's properties:

Comparative Analysis of Binding Affinities of Synthetic Androgens

The relative binding affinity (RBA) of various synthetic androgens to the androgen receptor has been a subject of extensive study, providing a basis for comparing their potential potency. A seminal study by Saartok, Dahlberg, and Gustafsson investigated the RBA of several AAS in both rat skeletal muscle and prostate tissue, using methyltrienolone (B1676529) (MT) as the reference compound.

This research demonstrated that nandrolone (19-nortestosterone) possesses a high affinity for the androgen receptor, even greater than that of testosterone. houstonmethodist.orgnih.govcolab.ws The removal of the C19-methyl group, a defining feature of nandrolone and its derivatives like oxabolone, is associated with an increased binding affinity.

Other synthetic androgens exhibit a wide spectrum of binding affinities. For instance, some compounds like stanozolol (B1681124) and methanedienone demonstrate weak binding to the androgen receptor in vitro. houstonmethodist.orgresearchgate.net Conversely, other derivatives are designed to have a very strong affinity. The binding affinity is a key determinant of a steroid's direct genomic activity.

Below is an interactive data table summarizing the relative binding affinities of several synthetic androgens from the aforementioned study, providing a comparative context.

| Compound | Relative Binding Affinity (RBA) in Rat Skeletal Muscle (MT = 1.00) | Relative Binding Affinity (RBA) in Rat Prostate (MT = 1.00) |

| Methyltrienolone (MT) | 1.00 | 1.00 |

| Nandrolone (19-Nortestosterone) | 0.85 | 0.95 |

| Testosterone | 0.33 | 0.30 |

| Methenolone | 0.45 | 0.50 |

| 1α-Methyl-DHT | 0.08 | 0.25 |

| Stanozolol | <0.02 | <0.02 |

| Methanedienone | <0.02 | <0.02 |

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.

Correlation Between In Vitro Binding and In Vivo Activation Potency

The relationship between the in vitro binding affinity of a synthetic androgen to the AR and its in vivo anabolic and androgenic potency is not always linear. researchgate.netnih.gov While a high binding affinity is generally indicative of a potent compound, several other factors can influence the ultimate biological activity. These include the compound's metabolic fate, its interaction with other proteins like sex hormone-binding globulin (SHBG), and its potential for biotransformation into more or less active metabolites. nih.gov

For instance, some anabolic steroids with low measured in vitro binding affinities, such as stanozolol and methanedienone, are known to be potent activators of the androgen receptor in cell-based transactivation assays and exhibit significant anabolic effects in vivo. researchgate.net This discrepancy suggests that mechanisms other than direct, high-affinity receptor binding may contribute to their activity. These could include alterations in receptor conformation upon binding, interactions with co-regulatory proteins, or the influence of metabolites.

Conversely, the in vivo potency of some high-affinity androgens can be modulated by their metabolism. For example, while testosterone has a lower binding affinity than nandrolone, its conversion to the more potent dihydrotestosterone (B1667394) (DHT) in certain tissues amplifies its androgenic effects. nih.gov In contrast, the 5α-reduction of nandrolone results in a metabolite with a weaker binding affinity, which is thought to contribute to its more favorable anabolic-to-androgenic ratio. nih.gov

Therefore, while in vitro binding assays are a valuable tool for the initial characterization of synthetic androgens, they provide an incomplete picture of the in vivo pharmacological profile. A comprehensive understanding requires consideration of the compound's pharmacokinetics and metabolism. In vitro assays serve as good predictors of in vivo activity for a range of steroidal compounds, but discrepancies highlight the complexity of hormonal action. oup.com

Analytical Chemistry Methodologies for Oxabolone Cipionate Research

Advanced Chromatographic and Mass Spectrometric Techniques

The combination of chromatography for separation and mass spectrometry for detection provides the high sensitivity and specificity required for steroid analysis. These methods are essential for identifying not only the administered compound but also the resulting metabolites, which are often the primary targets in analytical testing.

High-Resolution GC-MS for Compound and Metabolite Characterization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for steroid analysis. oup.com For oxabolone (B1261904) cipionate, GC-MS analysis typically follows hydrolysis and derivatization steps to enhance the volatility and thermal stability of the analytes. oup.com High-resolution GC-MS provides accurate mass measurements, which aids in the confident identification of oxabolone and its metabolites.

A study on the metabolism of oxabolone cipionate in humans utilized capillary GC-MS in both electron impact (EI) and chemical ionization (CI) modes to study urinary excretion. researchgate.netresearchgate.netresearchgate.netresearchgate.net This approach allowed for the detection of the parent compound and five different metabolites up to a week after administration. researchgate.netresearchgate.netresearchgate.net In another investigation, the metabolism of oxabolone was studied using a chimeric mouse model with a humanized liver. dshs-koeln.de GC-MS analysis of urine extracts after derivatization revealed several metabolites, with the major ones being the 17-epimer of oxabolone and the oxidized metabolite 4-hydroxy-estr-4-ene-3,17-dione. dshs-koeln.de The mass spectrum of the tris-TMS-derivatized oxabolone showed a molecular ion at m/z 506. dshs-koeln.de

The use of selected ion monitoring (SIM) in GC-MS enhances the sensitivity and selectivity for target analytes by monitoring characteristic ions. nih.gov For derivatized steroids, this allows for detection at very low concentrations. nih.gov

LC-MS/MS for Comprehensive Metabolic Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for steroid profiling, offering high sensitivity and the ability to analyze a wide range of compounds, often with minimal sample preparation. nih.govseparations.co.za Unlike GC-MS, LC-MS/MS can often analyze conjugated metabolites directly, though derivatization can sometimes be employed to improve ionization and detection capabilities. nih.gov

LC-MS/MS methods are particularly effective for identifying oxabolone metabolites. The technique allows for the detection of both phase I and phase II metabolites. For instance, research has shown that this compound is metabolized to oxabolone, which is then further oxidized to metabolites such as 4-hydroxyestr-4-en-3,17-dione (M2) and reduced to 4-hydroxyestran-3,17-dione (M1). evitachem.comdrugbank.com LC-MS, particularly with high-resolution capabilities, can confirm the elemental composition of these metabolites. dshs-koeln.de The direct detection of the intact ester, this compound, in blood matrices using LC-MS/MS can provide unequivocal proof of administration. nih.gov

Method development for steroid analysis by LC-MS/MS involves optimizing chromatographic separation, often on C18 or PFP columns, and the mass spectrometric conditions, including the choice of ionization source (e.g., ESI or APCI) and monitoring of specific precursor-to-product ion transitions. nih.govallenpress.com

Strategies for Sample Preparation and Isolation

Effective sample preparation is crucial for accurate and reliable analysis of this compound and its metabolites from biological matrices such as urine and blood. The primary goals are to release the analytes from their conjugated forms, extract them from the sample matrix, and remove interfering substances.

Hydrolysis Protocols for Prodrug Cleavage

This compound is a prodrug, meaning it is administered in an esterified form and is hydrolyzed in the body by esterase enzymes to release the active steroid, oxabolone. evitachem.com In analytical procedures, particularly for urine analysis, a hydrolysis step is often necessary to cleave conjugated metabolites (glucuronides and sulfates) back to their free form. nih.govresearchgate.net

Enzymatic hydrolysis using β-glucuronidase from sources like Escherichia coli is a common method. nih.govresearchgate.net This is typically performed by incubating the sample with the enzyme at an elevated temperature (e.g., 56°C) for a period of time. dshs-koeln.de Chemical hydrolysis, using acidic or basic conditions, can also be employed. For instance, studies have investigated the use of hydrochloric acid (HCl) and potassium hydroxide (B78521) (KOH) for the hydrolysis of this compound. researchgate.net

The following table summarizes hydrolysis conditions tested for this compound:

| Reagent | Conditions | Outcome |

|---|---|---|

| HCl (1 M in H₂O) | 80°C | High yield of Oxabolone |

| HCl (0.5 M in H₂O/MeOH, 1:1) | Not specified | High yield of Oxabolone |

| KOH (1 M in H₂O/MeOH, 1:1) | Not specified | Decomposition of Oxabolone |

| KOH (1 M in H₂O/EtOH, 1:1) | 80°C | Decomposition of Oxabolone |

Optimized Extraction Methods from Biological Matrices

Following hydrolysis (if performed), the analytes must be extracted from the biological matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.

LLE uses an organic solvent to partition the steroids from the aqueous sample. Diethyl ether and methyl tert-butyl ether (MTBE) are frequently used solvents. dshs-koeln.dethermofisher.com For example, a method for analyzing steroid metabolites involves adding diethyl ether and a carbonate buffer to the hydrolyzed urine sample, followed by mixing and centrifugation to separate the organic layer containing the analytes. dshs-koeln.de

SPE offers a more selective and often cleaner extraction. Cartridges packed with materials like Amberlite XAD-2 resin or C18 silica (B1680970) are used to retain the steroids from the sample, which are then eluted with a suitable solvent. nih.govibl-international.com SPE can be automated for high-throughput analysis. separations.co.zaseparations.co.za

A comparison of extraction methods for steroid analysis is presented below:

| Extraction Method | Matrix | Key Steps | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Urine | Addition of diethyl ether and carbonate buffer after hydrolysis. | dshs-koeln.de |

| Liquid-Liquid Extraction (LLE) | Serum | Protein precipitation with acetonitrile (B52724) followed by extraction with MTBE. | nih.gov |

| Solid-Phase Extraction (SPE) | Urine | Isolation on Amberlite XAD-2 resin. | nih.gov |

| Solid-Phase Extraction (SPE) | Serum | Use of 96-well SPE plates for cleanup. | separations.co.zaseparations.co.za |

Derivatization Chemistry for Enhanced Volatility and Detectability

For GC-MS analysis, derivatization is a critical step to convert the polar steroid molecules into more volatile and thermally stable derivatives. oup.com This process also often improves chromatographic separation and can lead to more specific mass spectral fragmentation patterns, enhancing sensitivity and selectivity. dshs-koeln.de

The most common derivatization method for steroids is silylation, which replaces active hydrogens (e.g., in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often used in combination with catalysts like ammonium (B1175870) iodide (NH₄I) and ethanethiol, are employed for this purpose. dshs-koeln.de For example, oxabolone is derivatized to its tris-TMS form for GC-MS analysis. dshs-koeln.de

For LC-MS analysis, derivatization is less common but can be used to improve ionization efficiency and thus sensitivity. nih.gov Reagents like methoxylamine can be used to form methyloxime derivatives of keto-steroids. thermofisher.com Other derivatizing agents, such as Girard's Reagent P, have been shown to improve the detection of steroid esters in serum by forming hydrazones that ionize more readily. nih.gov

The following table lists common derivatization reagents and their applications in steroid analysis:

| Reagent | Target Functional Group | Analytical Technique | Purpose |

|---|---|---|---|

| MSTFA/NH₄I/Ethanethiol | Hydroxyl, Keto | GC-MS | Forms TMS ethers/enols for increased volatility and stability. |

| Pentafluoropropionic anhydride (B1165640) | Hydroxyl | GC-MS (NICI) | Forms perfluoroacyl esters for sensitive detection by negative ion chemical ionization. |

| Methoxylamine hydrochloride | Keto | LC-MS | Forms methyloxime derivatives to improve chromatographic properties and sensitivity. |

| Girard's Reagent P | Keto | LC-MS | Forms hydrazones to enhance ionization efficiency. |

Development of Detection Methodologies in Anti-Doping Science

The detection of synthetic anabolic-androgenic steroids (AAS) such as this compound is a critical focus of anti-doping science. As a prodrug, this compound is converted in the body to its active form, oxabolone (4-hydroxy-19-nortestosterone), which then undergoes further metabolic transformation. dshs-koeln.dewikipedia.org Effective detection strategies, therefore, rely on identifying the parent compound and its various metabolites in urine samples. wada-ama.org The evolution of sophisticated analytical techniques has been pivotal in extending the window of detection and improving the accuracy of identifying illicit use.

The core principle for enhancing the detection of prohibited substances is the identification of long-term metabolites (LTMs). Most steroids are extensively metabolized, primarily by the liver, into compounds that remain detectable in urine long after the parent drug is no longer present. dshs-koeln.de This extended detection window is crucial for effective anti-doping enforcement. nih.govresearchgate.net

Metabolic studies are essential to identify these LTMs. Research using advanced models, such as chimeric mice with humanized livers, has been employed to study the metabolism of oxabolone, as obtaining ethical approval for human administration studies can be difficult. dshs-koeln.dewada-ama.org In such studies, oxabolone cypionate is administered, and urine is collected and analyzed over time to build a metabolic profile. dshs-koeln.de

For oxabolone, this research has revealed several key metabolites. dshs-koeln.de After administration, the cypionate ester is cleaved to release the active steroid, oxabolone. dshs-koeln.de Subsequent metabolic processes lead to the formation of major urinary metabolites. Studies have identified three primary metabolites that serve as crucial biomarkers:

Oxabolone : The active form of the drug. dshs-koeln.de

Epi-oxabolone : The 17-epimer of oxabolone. dshs-koeln.de

4-hydroxy-estr-4-ene-3,17-dione : An oxidized metabolite. dshs-koeln.de

The detection of these metabolites, particularly those that are excreted over an extended period, provides more reliable evidence of doping compared to screening for the parent compound alone. dshs-koeln.dewada-ama.org After a single administration, oxabolone and its metabolites have been detected in urine for up to a week.

Based on metabolic findings, anti-doping research suggests the extension of routine screening procedures to specifically target not only the parent drug but also its most significant and long-lasting metabolites. dshs-koeln.de For oxabolone, this includes the specific targeting of oxabolone, epi-oxabolone, and 4-hydroxy-estrenedione. dshs-koeln.de The 17-keto metabolite, 4-hydroxy-estrenedione, is noted as being the most abundant metabolite in humans, making it a particularly valuable target for screening. dshs-koeln.de

Routine screening in World Anti-Doping Agency (WADA) accredited laboratories typically involves a multi-step process for analyzing urine samples. researchgate.net This process includes:

Enzymatic Hydrolysis : Many steroid metabolites are excreted in a conjugated form (e.g., as glucuronides). An enzyme, such as beta-glucuronidase, is used to cleave this conjugation, releasing the free steroid metabolite. researchgate.net

Extraction and Concentration : The target analytes are extracted from the urine matrix. researchgate.net

Analysis : The extracted compounds are analyzed using highly sensitive chromatographic and mass spectrometric techniques, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). wada-ama.orgresearchgate.net

By incorporating the specific mass-to-charge ratios and fragmentation patterns of oxabolone and its key metabolites into these established screening methods, laboratories can enhance the reliability and extend the time frame for detecting its misuse. wada-ama.org

Oxabolone is classified as a 4-hydroxysteroid. dshs-koeln.de Understanding the specific analytical properties of this class of compounds is fundamental to developing robust detection methods, particularly for GC-MS analysis, which often requires a derivatization step to make the steroids volatile. researchgate.netdshs-koeln.de

pH-Dependent Extraction: The extraction yield of 4-hydroxysteroids from a urine sample is highly dependent on the pH of the solution. researchgate.net The hydroxyl group on the A-ring of these steroids is relatively acidic and can be deprotonated at high pH values. This ionization increases the compound's solubility in water and reduces its lipophilicity, leading to poor extraction into organic solvents. This property also applies to the 17-esters of 4-hydroxysteroids. researchgate.net Therefore, controlling the pH during the sample preparation phase is critical to ensure efficient extraction and subsequent detection.

GC-MS Analysis and Derivatization: For GC-MS analysis, 4-hydroxysteroids like oxabolone must be chemically modified in a process called derivatization. A common agent used for this is the TMIS reagent (a mixture of MSTFA, ammonium iodide, and ethanethiol). dshs-koeln.de This process forms trimethylsilyl (TMS) derivatives. Research shows that 4-hydroxysteroids typically form two tris-TMS derivatives, with the 3,5-dienol product being the most dominant. dshs-koeln.de

The mass spectra of these derivatives exhibit characteristic features. The molecular ion (M+) is typically the most abundant peak (the base peak). While some fragments like m/z 73 and 147 are non-specific, more detailed structural information can be obtained from daughter ion spectra in MS/MS analysis, which provides a more definitive identification of the compound. dshs-koeln.de

Research Findings Summary

| Metabolite/Analyte | Significance in Anti-Doping | Analytical Approach | Key Findings | Citations |

| Oxabolone | Active form of the drug; a primary target metabolite. | GC-MS, LC-MS | One of the three major metabolites found in excretion studies. dshs-koeln.de Classified as a 4-hydroxysteroid. dshs-koeln.de | dshs-koeln.de, dshs-koeln.de |

| Epi-oxabolone | Long-term metabolite (17-epimer of oxabolone). | GC-MS, LC-MS | One of the three major metabolites, crucial for extending the detection window. dshs-koeln.de | dshs-koeln.de |

| 4-hydroxy-estr-4-ene-3,17-dione | Most abundant long-term metabolite in humans. | GC-MS, LC-MS | Identified as a key biomarker for oxabolone use due to its high concentration in urine post-administration. dshs-koeln.de | dshs-koeln.de |

Broader Research Applications and Contexts of Oxabolone Cipionate

Role as a Standard or Reference in Anabolic Steroid Research

In the field of anabolic steroid research, oxabolone (B1261904) cipionate serves as a crucial reference compound. evitachem.com Its well-defined chemical structure and metabolic pathways make it a valuable tool for comparative studies against other AAS. Researchers utilize it to understand the structure-activity relationships of anabolic steroids, investigating how modifications to the steroid nucleus influence both anabolic and androgenic effects.

The metabolic fate of oxabolone cipionate has been a key area of investigation. Upon administration, it is hydrolyzed to its active form, oxabolone (4-hydroxy-19-nortestosterone). Further metabolism of oxabolone leads to various metabolites, with the primary ones being 4-hydroxyestr-4-en-3,17-dione (M2) and 4-hydroxyestran-3,17-dione (M1). evitachem.com The study of these metabolic transformations provides a framework for predicting the metabolic pathways of new or uncharacterized anabolic steroids. researchgate.net This predictive capability is vital for staying ahead of the development of so-called "designer steroids," which are created to evade detection in standard doping tests. researchgate.net

Investigations into Muscle Development and Anabolic Potency in Research Models

Studies in research models have been instrumental in characterizing the anabolic potential of this compound. evitachem.com For instance, research has focused on its ability to increase muscle mass and strength. These investigations are often comparative, pitting this compound against other anabolic agents to rank their relative potencies and understand the nuances of their mechanisms of action. This body of research contributes to a broader understanding of the physiological processes governing muscle growth and repair.

Exploratory Research on Anabolic Agents for Wasting Disorders (Non-Clinical Focus)

Historically, this compound was developed for clinical applications in treating severe wasting disorders. dshs-koeln.de Although it is not a commonly prescribed medication today, it remains a subject of exploratory, non-clinical research for conditions characterized by muscle wasting, such as cachexia. ontosight.ai This research is driven by the compound's known anabolic effects on protein synthesis and muscle tissue. evitachem.com

Significance in the Advancements of Doping Control and Sports Science Research

Due to its classification as a performance-enhancing drug, this compound is of significant interest in the fields of doping control and sports science. evitachem.comdrugbank.com The World Anti-Doping Agency (WADA) prohibits its use in sports, making the development of sensitive and reliable detection methods a priority for anti-doping laboratories. dshs-koeln.deresearchgate.net

Research in this area focuses on identifying the unique metabolic signature of this compound. By studying its metabolites and their excretion profiles in urine, scientists can develop more effective testing protocols. researchgate.netdshs-koeln.de For example, metabolic studies using models such as human liver microsomes and humanized mice have been conducted to identify a comprehensive profile of oxabolone metabolites, which can then be targeted in screening procedures. dshs-koeln.de The inclusion of a greater number of metabolites in testing protocols enhances the ability to detect illicit use. dshs-koeln.de These advancements in detection methodology are a direct result of detailed research into the pharmacokinetics and metabolism of compounds like this compound, contributing significantly to the integrity of sports. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of oxabolone cipionate in preclinical models, and which analytical techniques are most effective for identifying its metabolites?

- Methodological Answer : this compound is metabolized via hydroxylation and oxidation into metabolites such as 4-hydroxy-estr-4-ene-3,17-dione (M2) and 4-hydroxy-estrane-3,17-dione (M1). To characterize these metabolites, researchers should employ liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization, coupled with enzymatic hydrolysis to confirm ester cleavage. Isotopic labeling or deuterated internal standards can improve quantification accuracy in biological matrices .

Q. How can high-performance liquid chromatography (HPLC) methods be validated for quantifying this compound in oil-based injectables or serum samples?

- Methodological Answer : A validated HPLC method requires optimizing mobile phase composition (e.g., methanol:water at 90:10 v/v) and column selection (C8 or C18 stationary phases). Key validation parameters include:

- Linearity : Test concentrations spanning 50–200 µg/mL with R² ≥ 0.998.

- Accuracy : Recovery rates of 97–103% via spiked samples.

- Precision : Intra-day and inter-day %RSD ≤ 1.5%.

- Specificity : Stress testing under acidic/alkaline/oxidative conditions to confirm no interference from degradation products .

Q. What pharmacodynamic models are suitable for evaluating this compound’s tissue-specific anabolic effects?

- Methodological Answer : Preclinical models (e.g., rodent myocyte cultures or orchidectomized rats) can assess androgen receptor (AR) activation using luciferase reporter assays. Tissue selectivity is quantified via AR binding affinity (Kd) comparisons in muscle vs. prostate tissue. Dose-response curves should differentiate anabolic (muscle hypertrophy) and androgenic (prostate weight) effects .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s anabolic-to-androgenic ratio (AAR) be resolved across heterogeneous studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify bias sources (e.g., dosing protocols, model species). Meta-regression can adjust for covariates like ester half-life or administration route. In vitro AR transactivation assays under standardized conditions (e.g., COS-7 cells) reduce variability compared to in vivo studies .

Q. What synthetic strategies minimize isomeric impurities during this compound’s esterification process?

- Methodological Answer : Optimize reaction conditions (e.g., anhydrous pyridine as a catalyst) to reduce 17α-ester formation. Purification steps should include preparative HPLC with a chiral column (e.g., Chiralpak IA) to resolve enantiomers. Purity thresholds (≥98%) can be confirmed via nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) .

Q. How do structural modifications of this compound influence its binding kinetics to androgen receptors compared to other 19-nor derivatives (e.g., nandrolone)?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities at AR ligand-binding domains. Validate predictions with surface plasmon resonance (SPR) to measure association/dissociation rates (ka/kd). Structural analogs with cyclopentylpropionate esters show prolonged half-lives, impacting receptor occupancy .

Methodological Considerations Table

Key Takeaways for Researchers

- Data Contradictions : Address variability in AAR studies by standardizing in vitro models and conducting meta-analyses .

- Analytical Rigor : Validate HPLC/LC-MS methods for specificity and robustness to ensure reproducibility in pharmacokinetic studies .

- Structural Insights : Computational modeling and SPR provide mechanistic clarity on AR interactions, guiding derivative design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.